molecular formula C12H12O2 B8658845 methyl 1-methyl-1H-indene-1-carboxylate

methyl 1-methyl-1H-indene-1-carboxylate

Cat. No.: B8658845
M. Wt: 188.22 g/mol
InChI Key: BKSCJMPAQQVXRE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indene-1-carboxylate is a bicyclic aromatic compound featuring an indene core substituted with a methyl group at position 1 and a carboxylate ester at the same position. Its structure combines aromaticity with steric and electronic effects from substituents, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 1-methylindene-1-carboxylate

InChI

InChI=1S/C12H12O2/c1-12(11(13)14-2)8-7-9-5-3-4-6-10(9)12/h3-8H,1-2H3

InChI Key

BKSCJMPAQQVXRE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2,3-Dihydro-1H-indene-1-carboxylate

  • Structural Difference : The indene ring is partially saturated (2,3-dihydro), reducing aromaticity.
  • Key Findings :
    • Exhibits dynamic kinetic resolution (DKR) using CAL-B lipase and TBD racemization catalyst, achieving 95% enantiomeric excess (ee) for the (R)-enantiomer.
    • Serves as a precursor to biaryl indanyl ketones, which are lead compounds for peptidyl-prolyl isomerase inhibitors .
  • Contrast : The saturated ring likely lowers melting points and alters reactivity compared to the fully aromatic indene derivative.

Methyl 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate

  • Structural Difference : Bromine substitution at position 5 introduces steric bulk and electron-withdrawing effects.
  • Key Findings :
    • The bromo substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
    • CAS 1132943-97-5; discontinued commercial availability suggests niche applications .
  • Contrast: Bromination increases molecular weight (MW = 297.18 g/mol) and polarizability compared to the non-halogenated analog.

Methyl 1-Methyl-1H-indole-3-carboxylate

  • Structural Difference : Indole core (with a nitrogen atom) replaces the indene system.
  • Key Findings: Crystal structure reveals planarity with intermolecular C–H⋯O hydrogen bonds forming 2D sheets (space group Pbcm). Bond lengths: N1–C11 (1.453 Å), C7–C9 (1.467 Å), O2–C10 (1.445 Å) . Synthesized via esterification of 1-methylindole-3-carboxylic acid with methanol/H₂SO₄ (mp 410 K) .
  • Contrast : The indole’s nitrogen enhances hydrogen-bonding capability and alters electronic properties (e.g., UV λmax = 297 nm in MeOH) compared to indene derivatives.

Methyl 2-(4-Hydroxybenzyl)-1,7-dihydroxy-6-(3-methylbut-2-enyl)-1H-indene-1-carboxylate

  • Structural Difference : Additional hydroxyl, hydroxybenzyl, and prenyl substituents.
  • Key Findings :
    • Displays complex NMR shifts (e.g., δ 7.37–8.79 ppm for aromatic protons) and HRMS m/z 379.1551 [M–H]⁻ .
    • Polar functional groups increase solubility in polar solvents (e.g., MeOH/H₂O).

Research Implications

  • Synthetic Routes : Esterification (e.g., H₂SO₄/MeOH) is common for carboxylates, while halogenation or saturation modifies reactivity .
  • Structural Effects : Aromaticity, substituent bulk, and hydrogen-bonding capacity dictate physicochemical behavior (e.g., melting points, solubility) .

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